molecular formula C25H26N2O3S B2801396 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 954709-19-4

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2801396
CAS No.: 954709-19-4
M. Wt: 434.55
InChI Key: XIJFSIMOOVEVHG-UHFFFAOYSA-N
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Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule belonging to the class of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel antimicrobial agents. Recent studies indicate that NSTHIQ derivatives exhibit potent antifungal properties against various pathogenic fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea, making them promising candidates for addressing challenging microbial contamination issues . The compound's molecular framework, which incorporates a tetrahydroisoquinoline core with a biphenyl carboxamide moiety, is designed for targeted biological activity. The primary research applications for this compound include its use as a key intermediate in organic synthesis and as a biological probe for investigating pathogen inhibition mechanisms. Its structural features are associated with potential central nervous system (CNS) activity, as tetrahydroisoquinoline derivatives have demonstrated high selectivity for neurological targets in previous studies, including potent and selective binding to κ opioid receptors . Researchers can utilize this compound to explore structure-activity relationships (SAR) and further optimize its pharmacological profile. The presence of the propylsulfonyl group is a critical structural element that may influence both the compound's reactivity and its bioavailability. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals with appropriate training in chemical safety procedures.

Properties

IUPAC Name

4-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-2-16-31(29,30)27-15-14-21-12-13-24(17-23(21)18-27)26-25(28)22-10-8-20(9-11-22)19-6-4-3-5-7-19/h3-13,17H,2,14-16,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJFSIMOOVEVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling step, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The propylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfonyl group can yield sulfone derivatives, while reduction of the carboxamide group can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific chemical properties are beneficial.

    Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The propylsulfonyl group may enhance its binding affinity to certain proteins or enzymes, while the tetrahydroisoquinoline and biphenyl carboxamide moieties contribute to its overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-substituted tetrahydroisoquinolines and biphenyl carboxamides. Examples include:

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide
  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide

Uniqueness

What sets N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties. For instance, the propylsulfonyl group may provide enhanced stability or reactivity compared to methyl or ethyl analogs, while the biphenyl carboxamide moiety may offer distinct binding interactions with biological targets.

Q & A

Q. What are the common synthetic routes for preparing N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Tetrahydroisoquinoline core formation : Starting from substituted aniline derivatives, cyclization via Pictet-Spengler or Bischler-Napieralski reactions forms the tetrahydroisoquinoline scaffold .
  • Sulfonylation : Introduction of the propylsulfonyl group via nucleophilic substitution using propylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Biphenyl-carboxamide coupling : Suzuki-Miyaura cross-coupling or amide bond formation with [1,1'-biphenyl]-4-carboxylic acid derivatives completes the structure .

Q. Key Considerations :

  • Purity control via column chromatography and characterization by 1H^1H/13C^{13}C-NMR, LC-MS .
  • Reaction yield optimization (typically 50–75%) by adjusting solvent polarity and temperature .

Q. What analytical techniques are essential for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., tetrahydroisoquinoline aromatic protons at δ 6.8–7.2 ppm; biphenyl protons at δ 7.4–7.8 ppm) .
  • Mass Spectrometry (LC-MS/HRMS) : Confirms molecular weight (expected [M+H]+ ~503.6 g/mol) .
  • Infrared Spectroscopy (IR) : Detects sulfonyl (S=O, ~1350 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies for this compound be reconciled?

Discrepancies may arise due to:

  • Metabolic instability : The propylsulfonyl group may undergo hepatic oxidation, reducing bioavailability. Mitigate via deuterium incorporation at metabolically labile positions .
  • Off-target effects : Use target engagement assays (e.g., thermal shift assays) to validate binding specificity to intended receptors .
  • Species-specific differences : Cross-test in multiple model organisms (e.g., murine vs. primate CYP450 isoforms) .

Q. Example Data Contradiction :

Study TypeActivity (IC50_{50})Model SystemReference
In vitro0.8 μMHEK293 cells
In vivo>10 μMMouse model

Resolution : Adjust dosing regimens or explore prodrug strategies to enhance pharmacokinetics .

Q. What strategies optimize the compound’s solubility for in vivo neuropharmacology studies?

  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to improve aqueous solubility (e.g., 10% DMSO/water for intravenous delivery) .
  • Structural modifications : Introduce polar substituents (e.g., hydroxyl groups) on the biphenyl ring without disrupting target binding .
  • Salt formation : Convert the free base to a hydrochloride salt for enhanced stability in physiological buffers .

Q. Solubility Data :

SolventSolubility (mg/mL)
Water<0.01
DMSO15.2
PEG-4008.7

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

  • Chiral centers : The tetrahydroisoquinoline core has a defined stereochemistry (e.g., R-configuration at C1), critical for binding to serotonin receptors .
  • Enantiomeric purity : Separate diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare activity (e.g., R-enantiomer shows 10× higher affinity than S-enantiomer) .

Q. Experimental Design :

  • Synthesize racemic and enantiopure batches.
  • Test in radioligand binding assays (e.g., 3H^3H-5-HT2A_{2A} receptor binding) .

Q. What computational methods predict the compound’s ADMET properties?

  • Molecular dynamics (MD) : Simulate blood-brain barrier permeability (logBB >0.3 suggests CNS penetration) .
  • QSAR models : Predict metabolic clearance using cytochrome P450 isoform-specific substrates .
  • Docking studies : Identify potential off-target interactions (e.g., hERG channel inhibition risk) using AutoDock Vina .

Q. Predicted ADMET Profile :

ParameterValue
LogP3.8
Plasma protein binding92%
hERG IC50_{50}12 μM

Methodological Challenges

Q. How to address low yields in the final amide coupling step?

  • Activation reagents : Switch from HATU to PyBOP for less steric hindrance .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 80°C, improving yield by 20% .

Q. Optimization Table :

ConditionYield (%)Purity (%)
HATU, DMF, 24h4590
PyBOP, DCM, 12h6595
Microwave, 80°C, 2h7598

Q. How to validate target engagement in complex biological matrices?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates .
  • Photoaffinity labeling : Use a bifunctional probe with a diazirine group to crosslink the compound to its target .

4. Data Interpretation and Reporting Q. 4.1 How to document synthetic protocols for reproducibility?

  • Step-by-step logs : Include exact molar ratios, solvent volumes, and temperature gradients.
  • Analytical validation : Attach raw NMR/LC-MS data in supplementary materials .

Q. Example Entry :

"Synthesis of Intermediate 2: 1.2 g (5 mmol) of 7-nitro-1,2,3,4-tetrahydroisoquinoline was dissolved in 20 mL DCM. Propylsulfonyl chloride (6 mmol) added dropwise at 0°C. Stirred for 12h at RT. Purified via silica gel chromatography (hexane:EtOAc 3:1). Yield: 68%."

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